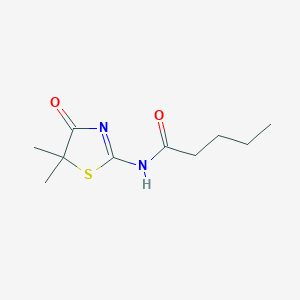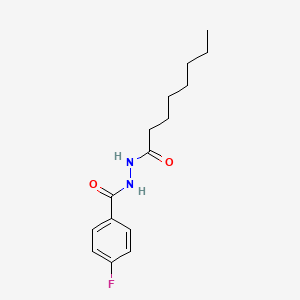![molecular formula C17H17Cl2N3O2 B4652521 N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide](/img/structure/B4652521.png)
N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide
Vue d'ensemble
Description
N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide is a chemical compound that belongs to the class of amides. It is also known as Boc-4-chloro-3-(4-chloroanilino)phenylbutyric acid. This compound has been extensively studied for its various applications in scientific research.
Applications De Recherche Scientifique
N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide has been extensively studied for its various applications in scientific research. It has been used as a tool compound to study the role of proteasomes in cellular processes. It has also been used to study the effects of proteasome inhibitors on the growth of cancer cells. Additionally, it has been shown to inhibit the growth of various types of cancer cells, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide involves the inhibition of proteasomes. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins. Inhibition of proteasomes leads to the accumulation of misfolded or damaged proteins, which can lead to cell death.
Biochemical and Physiological Effects:
N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for antimicrobial therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide in lab experiments is its ability to inhibit proteasomes. This makes it a valuable tool compound for studying the role of proteasomes in cellular processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have toxic effects on normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide. One area of research is the development of more potent and selective proteasome inhibitors. Another area of research is the development of new therapies for cancer and other diseases based on the inhibition of proteasomes. Additionally, the use of N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide as a tool compound for studying the role of proteasomes in cellular processes may lead to new insights into the mechanisms of cellular regulation and disease.
Propriétés
IUPAC Name |
N-[4-chloro-3-[(4-chlorophenyl)carbamoylamino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-2-3-16(23)20-13-8-9-14(19)15(10-13)22-17(24)21-12-6-4-11(18)5-7-12/h4-10H,2-3H2,1H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLYSAQZJKYODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-{[(4-chlorophenyl)carbamoyl]amino}phenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4652439.png)

amine dihydrochloride](/img/structure/B4652460.png)
![N-1,3-thiazol-2-yl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4652465.png)
![1-(2-isopropoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4652477.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4652484.png)
![N-(4-acetylphenyl)-2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4652485.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4652511.png)
![4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B4652513.png)
![2-[5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4652524.png)
amine hydrochloride](/img/structure/B4652532.png)
![2-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4652541.png)
![methyl 4-[(4-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B4652547.png)